![molecular formula C17H18N2O3S B2382274 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1797316-22-3](/img/structure/B2382274.png)
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The pyrrolidine ring is attached to a phenylsulfonyl group and the pyridine ring is attached to a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction , NMR spectroscopy , and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, pyridin-2-yl-methanones can undergo various reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as UV-Vis spectrometry and cyclic voltammetry .Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring , which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Antimicrobial Potential
Compounds with similar structures have shown good antimicrobial potential . The presence of the pyrrolidine ring and the pyridin-2-yl group could contribute to this activity.
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives, which share some structural similarities with the compound , have been studied for their potential as anti-HIV-1 agents .
Anti-fibrosis Activity
Some compounds with a pyridin-2-yl group have displayed better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells . This suggests that our compound could also have potential in this area.
Development of New Biological Profiles
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates . This means that “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone” could be used to develop new drugs with unique biological profiles.
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This compound, with its complex structure, could be a valuable tool in this regard.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFZGYSMSMFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone |
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